molecular formula C13H18O B2717259 (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol CAS No. 2248213-37-6

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol

Cat. No.: B2717259
CAS No.: 2248213-37-6
M. Wt: 190.286
InChI Key: IZJQFGHOXBKTST-NUHJPDEHSA-N
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Description

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is an organic compound that features a unique structure combining an indane moiety with a secondary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indanone and a suitable chiral auxiliary.

    Reduction: The indanone is reduced to the corresponding indanol using a reducing agent like sodium borohydride.

    Alkylation: The indanol is then alkylated with a suitable alkyl halide under basic conditions to introduce the 2-methylpropan-1-ol moiety.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to achieve the reduction step efficiently.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Utilizing automated chromatography systems for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-one.

    Reduction: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropane.

    Substitution: (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-yl chloride.

Scientific Research Applications

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of indane derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting mood and cognitive functions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol: The enantiomer of the compound with different stereochemistry.

    Indanol: A simpler structure lacking the 2-methylpropan-1-ol moiety.

    Indanone: The oxidized form of indanol.

Uniqueness

(2S)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-ol is unique due to its specific stereochemistry and the presence of both an indane and a secondary alcohol moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12,14H,6-9H2,1H3/t10-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJQFGHOXBKTST-NUHJPDEHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC2=CC=CC=C12)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1CCC2=CC=CC=C12)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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